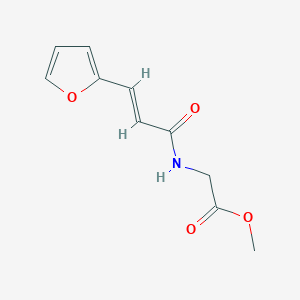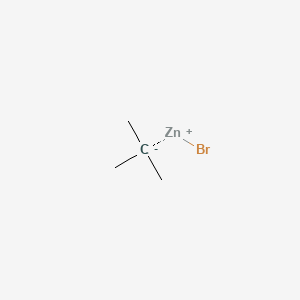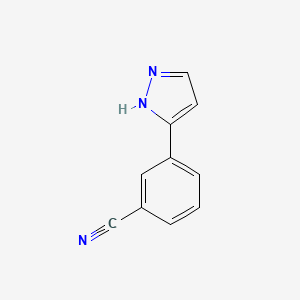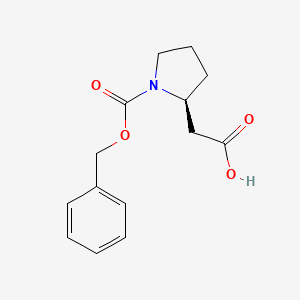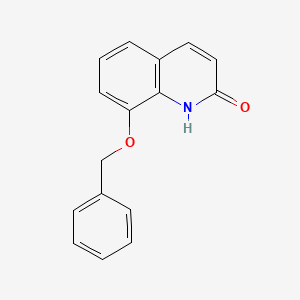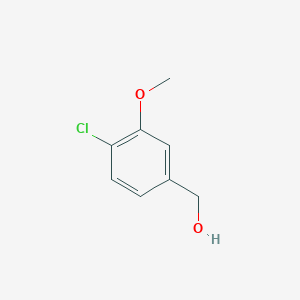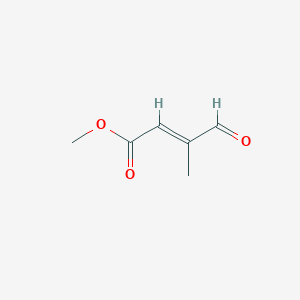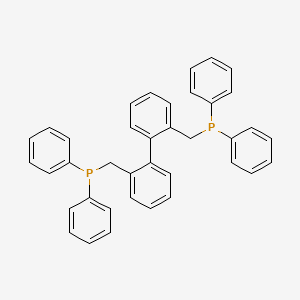![molecular formula C31H31N5O6 B1600054 5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷 CAS No. 81352-25-2](/img/structure/B1600054.png)
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷
描述
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷是一种合成的核苷类似物。其特点是在腺苷的5'-羟基上连接了一个双(4-甲氧基苯基)苯甲基。 这种修饰通常用于寡核苷酸的合成,在合成过程中,它作为5'-羟基的保护基团,防止发生不必要的反应 .
科学研究应用
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷具有多种科学研究应用:
化学: 用于寡核苷酸和核酸类似物的合成。
生物学: 用于研究核酸结构和功能。
医学: 正在研究其潜在的治疗应用,包括抗病毒和抗癌活性。
作用机制
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷的作用机制涉及其在核苷合成中的保护基团作用。通过保护5'-羟基,它可以防止在寡核苷酸合成过程中发生不必要的副反应。 保护基团可以在温和的酸性条件下选择性去除,从而允许控制合成核酸类似物 .
生化分析
Biochemical Properties
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with adenosine receptors, where it acts as an agonist or antagonist depending on the receptor subtype. This compound also interacts with enzymes involved in nucleotide metabolism, such as adenosine deaminase and adenosine kinase, affecting the levels of adenosine and its derivatives in cells .
Cellular Effects
The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine on cellular processes are diverse and profound. It influences cell signaling pathways, particularly those mediated by adenosine receptors, leading to changes in cyclic AMP (cAMP) levels and downstream signaling cascades. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine impacts cellular metabolism by altering the balance of nucleotide pools and energy production .
Molecular Mechanism
At the molecular level, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine exerts its effects through several mechanisms. It binds to adenosine receptors with high affinity, triggering conformational changes that activate or inhibit receptor signaling. This compound also inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and enhanced receptor activation. Furthermore, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can modulate the activity of kinases and phosphatases, affecting phosphorylation states and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine can have sustained effects on cellular function, including prolonged activation of adenosine receptors and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine vary with different dosages in animal models. At low doses, this compound primarily acts on adenosine receptors, leading to mild changes in cell signaling and metabolism. At higher doses, it can cause significant alterations in nucleotide levels and energy production, potentially leading to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s effects become pronounced and potentially harmful .
Metabolic Pathways
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as adenosine deaminase and adenosine kinase, influencing the conversion of adenosine to inosine and other derivatives. This compound also affects the levels of ATP, ADP, and AMP, altering metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by nucleoside transporters and distributed to various cellular compartments, including the cytoplasm and nucleus. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with adenosine receptors and other biomolecules. Its activity and function can be modulated by phosphorylation and other modifications that direct it to specific cellular compartments .
准备方法
合成路线和反应条件
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷的合成通常涉及腺苷的5'-羟基的保护。这是通过在碱如吡啶的存在下,使腺苷与双(4-甲氧基苯基)苯甲基氯反应来实现的。 反应在无水条件下进行,以防止保护基团的水解 .
工业生产方法
在工业生产中,5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷的生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保产品的产率高和纯度高。 在工业生产中,通常使用自动化合成器和高通量纯化技术,如高效液相色谱 (HPLC) .
化学反应分析
反应类型
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团。
还原: 还原反应可用于去除保护基团。
取代: 亲核取代反应可能发生在腺苷部分.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用还原剂,例如氢化锂铝或硼氢化钠。
取代: 胺或硫醇等亲核试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有额外羟基或羰基的腺苷衍生物,而还原通常会导致保护基团的去除,从而产生游离腺苷 .
相似化合物的比较
类似化合物
5'-O-(4,4'-二甲氧基三苯甲基)-腺苷: 用于核苷合成的另一种保护基团。
5'-O-(4-甲氧基三苯甲基)-腺苷: 结构相似,但保护基团不同。
独特性
5'-O-[双(4-甲氧基苯基)苯甲基]-腺苷的独特性在于其特殊的保护基团,与其他保护基团相比,该保护基团在稳定性和易去除性方面具有明显的优势。 这使其在合成复杂寡核苷酸方面特别有用 .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFCLKBHJBRTB-BQOYKFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449458 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81352-25-2 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



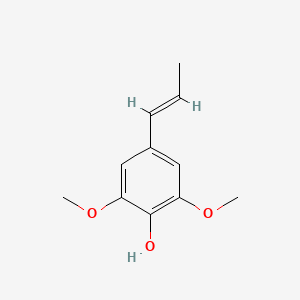

![[D-PHE2,D-ALA6]-LH-RH](/img/structure/B1599975.png)
